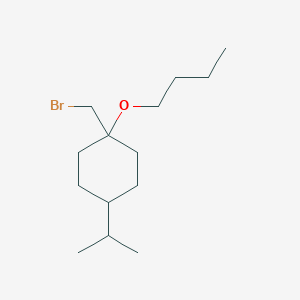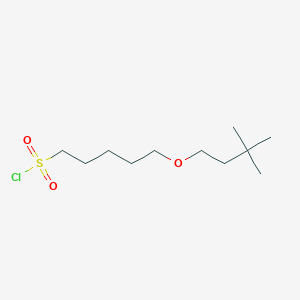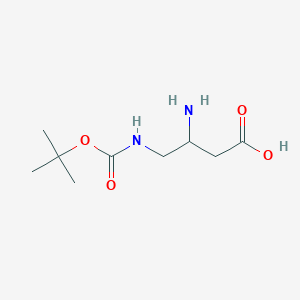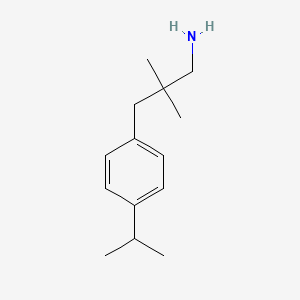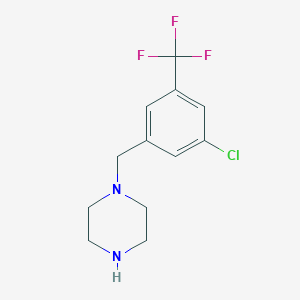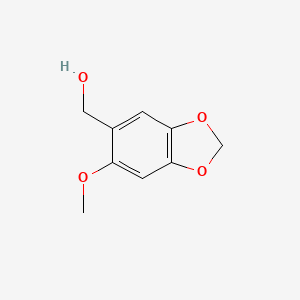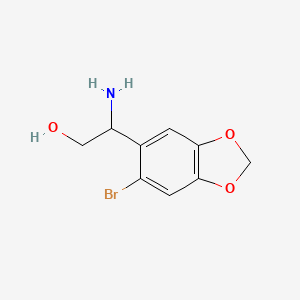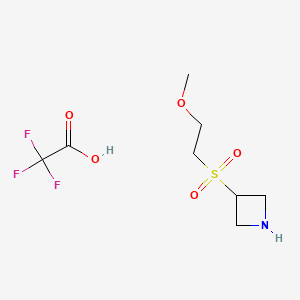![molecular formula C14H11ClO2 B13614451 1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B13614451.png)
1-(5-Chloro-4-hydroxy-[1,1'-biphenyl]-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one is an organic compound with the molecular formula C14H11ClO2. This compound is characterized by the presence of a chloro group, a hydroxy group, and a biphenyl structure, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of 5-chloro-4-hydroxybenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
In industrial settings, the synthesis of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Formation of 1-(5-chloro-4-oxo-[1,1’-biphenyl]-3-yl)ethan-1-one
Reduction: Formation of 1-(5-chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethanol
Substitution: Formation of various substituted biphenyl derivatives
Aplicaciones Científicas De Investigación
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
1-(5-Chloro-4-hydroxy-[1,1’-biphenyl]-3-yl)ethan-1-one can be compared with other similar compounds, such as:
1-(4-nitrophenyl)ethan-1-one: Contains a nitro group instead of a chloro group, leading to different reactivity and biological activity.
1-(3-chloro-4-hydroxy-5-nitrophenyl)ethanone: Contains both chloro and nitro groups, offering a unique combination of properties.
1-(4-methoxyphenyl)ethan-1-one: Contains a methoxy group, which influences its chemical and biological behavior.
Propiedades
Fórmula molecular |
C14H11ClO2 |
|---|---|
Peso molecular |
246.69 g/mol |
Nombre IUPAC |
1-(3-chloro-2-hydroxy-5-phenylphenyl)ethanone |
InChI |
InChI=1S/C14H11ClO2/c1-9(16)12-7-11(8-13(15)14(12)17)10-5-3-2-4-6-10/h2-8,17H,1H3 |
Clave InChI |
ULGLXVWBSHHCGU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Sodium ({2-[(4-nitrophenyl)carbamoyl]ethyl}sulfanyl)sulfonate](/img/structure/B13614378.png)

